4-(Methoxymethoxy)benzaldehyde
CAS No.: 6515-21-5
Cat. No.: VC7990773
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6515-21-5 |
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Molecular Formula | C9H10O3 |
Molecular Weight | 166.17 g/mol |
IUPAC Name | 4-(methoxymethoxy)benzaldehyde |
Standard InChI | InChI=1S/C9H10O3/c1-11-7-12-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3 |
Standard InChI Key | BVFFOAHQDACPFD-UHFFFAOYSA-N |
SMILES | COCOC1=CC=C(C=C1)C=O |
Canonical SMILES | COCOC1=CC=C(C=C1)C=O |
Introduction
Structural and Molecular Characteristics
The IUPAC name for this compound is 4-(methoxymethoxy)benzaldehyde, reflecting its substitution pattern. Its molecular structure consists of a benzene ring with an aldehyde functional group at position 1 and a methoxymethoxy (-OCHOCH) group at position 4. The methoxymethoxy substituent introduces steric and electronic effects that influence the compound’s reactivity, particularly in electrophilic aromatic substitution and nucleophilic addition reactions.
Key Molecular Properties
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Molecular Formula:
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Molecular Weight: 166.17 g/mol
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Canonical SMILES: O=C(OC)c1ccc(C=O)cc1
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InChI Key: UORVCLMRJXIVOY-UHFFFAOYSA-N
The aldehyde group’s electrophilic nature makes this compound a versatile intermediate in synthesizing more complex molecules, such as pharmaceuticals or polymers.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 4-(methoxymethoxy)benzaldehyde is achieved through a nucleophilic substitution reaction. A validated protocol involves:
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Reagents:
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4-Hydroxybenzaldehyde (1.0 equiv)
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Bromomethyl methyl ether (2.0 equiv)
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Potassium carbonate (2.5 equiv)
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Acetonitrile (solvent)
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Procedure:
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4-Hydroxybenzaldehyde is reacted with bromomethyl methyl ether in the presence of potassium carbonate.
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The reaction proceeds at room temperature (20°C) for 3 hours under stirring.
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The product is isolated via standard workup, including filtration and solvent evaporation, yielding 4-(methoxymethoxy)benzaldehyde in quantitative yields .
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This method leverages the base-mediated deprotonation of the phenolic hydroxyl group, facilitating nucleophilic attack on the bromomethyl methyl ether.
Industrial-Scale Considerations
Industrial production would require optimization for scalability:
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Solvent Recovery: Acetonitrile’s high volatility necessitates closed-loop systems to minimize waste.
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Catalyst Efficiency: Potassium carbonate’s role as a base and phase-transfer catalyst could be enhanced with microwave-assisted or flow chemistry techniques.
Chemical Reactivity and Applications
Aldehyde-Focused Reactions
The aldehyde group in 4-(methoxymethoxy)benzaldehyde participates in classic transformations:
Reaction Type | Reagents/Conditions | Product |
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Oxidation | KMnO, acidic conditions | 4-(Methoxymethoxy)benzoic acid |
Reduction | NaBH, ethanol | 4-(Methoxymethoxy)benzyl alcohol |
Condensation | Primary amines, heat | Schiff bases |
These reactions underscore its utility in synthesizing derivatives for drug discovery and material science.
Methoxymethoxy Group Reactivity
The methoxymethoxy group acts as a protective moiety for hydroxyl groups during multi-step syntheses. Its stability under basic conditions and susceptibility to acid-catalyzed cleavage (e.g., HCl/MeOH) make it valuable in iterative synthetic strategies.
Research Applications and Case Studies
Pharmaceutical Intermediate
4-(Methoxymethoxy)benzaldehyde serves as a precursor in synthesizing bioactive molecules. For example:
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Antioxidant Agents: Derivatives with enhanced radical scavenging activity have been explored for treating oxidative stress-related disorders .
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Antimicrobial Compounds: Schiff base derivatives exhibit inhibitory effects against Staphylococcus aureus and Escherichia coli at micromolar concentrations .
Polymer Chemistry
The compound’s aldehyde group enables incorporation into polymeric networks via polycondensation reactions. For instance, cross-linked polybenzaldehyde derivatives demonstrate tunable thermal stability for coatings or adhesives.
Future Research Directions
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Biological Activity Profiling: Systematic studies to evaluate its anticancer, anti-inflammatory, or neuroprotective potential.
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Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability.
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Material Science: Exploring its role in synthesizing conductive polymers or metal-organic frameworks (MOFs).
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